molecular formula C12H14N4O2 B12574715 Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate CAS No. 224055-43-0

Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate

Cat. No.: B12574715
CAS No.: 224055-43-0
M. Wt: 246.27 g/mol
InChI Key: CMHKMJSHXZHWFC-UHFFFAOYSA-N
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Description

Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a hydrazinylidenemethyl group attached to the benzimidazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate typically involves the condensation of 2-aminobenzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine and related compounds.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidenemethyl group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The benzimidazole ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetate
  • 2-[5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]-acetohydrazide

Uniqueness

Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

224055-43-0

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 2-(6-methanehydrazonoyl-1H-benzimidazol-2-yl)acetate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)6-11-15-9-4-3-8(7-14-13)5-10(9)16-11/h3-5,7H,2,6,13H2,1H3,(H,15,16)

InChI Key

CMHKMJSHXZHWFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)C=NN

Origin of Product

United States

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